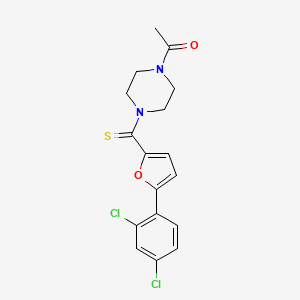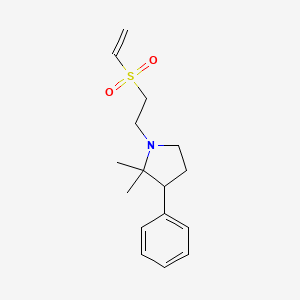![molecular formula C9H13ClO2 B2400711 2-クロロ-1-(6-オキサスピロ[2.5]オクタン-2-イル)エタノン CAS No. 2003614-54-6](/img/structure/B2400711.png)
2-クロロ-1-(6-オキサスピロ[2.5]オクタン-2-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone: is a chemical compound characterized by its unique spirocyclic structure. This compound features a chloroacetyl group attached to a spirocyclic oxaspiro[2.5]octane ring system. The presence of the spirocyclic ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
科学的研究の応用
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diol or a hydroxy ketone can undergo cyclization in the presence of an acid catalyst to form the oxaspiro[2.5]octane ring.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic compound with chloroacetyl chloride in the presence of a base such as triethylamine to yield 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone.
Industrial Production Methods
Industrial production of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Alcohol derivatives with reduced carbonyl groups.
作用機序
The mechanism of action of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
類似化合物との比較
Similar Compounds
2-Chloro-1-(6-oxaspiro[3.4]octan-2-yl)ethanone: Similar spirocyclic structure with a different ring size.
2-Chloro-1-(6-oxaspiro[4.5]octan-2-yl)ethanone: Another spirocyclic compound with a larger ring system.
Uniqueness
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone is unique due to its specific ring size and the presence of the chloroacetyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO2/c10-6-8(11)7-5-9(7)1-3-12-4-2-9/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJIBLDFFOIAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)

![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)


![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2400640.png)


![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)




